1,1,2,2,3-Pentafluoropropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3-Pentafluoropropane-1-sulfonic acid is a fluorinated organic compound with the molecular formula C3H3F5O3S. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the fluorination of propane derivatives. For instance, starting with 1,1,2,2,3-pentafluoropropane, the sulfonic acid group can be introduced using sulfonation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes followed by sulfonation. These processes are carried out in specialized reactors designed to handle highly reactive fluorinated compounds and ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce various substituted fluoropropane derivatives .
Scientific Research Applications
1,1,2,2,3-Pentafluoropropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1,2,2,3-pentafluoropropane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorinated backbone. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Nonafluorobutane-1-sulfonic acid: Another fluorinated sulfonic acid with similar properties but different molecular structure.
Perfluoropentane-1-sulfonic acid: Known for its high stability and resistance to degradation.
Uniqueness: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid is unique due to its specific fluorination pattern and the presence of the sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C3H3F5O3S |
---|---|
Molecular Weight |
214.11 g/mol |
IUPAC Name |
1,1,2,2,3-pentafluoropropane-1-sulfonic acid |
InChI |
InChI=1S/C3H3F5O3S/c4-1-2(5,6)3(7,8)12(9,10)11/h1H2,(H,9,10,11) |
InChI Key |
HQBMPGJZJPMOTD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.